Glutaconic acid dimethyl ester

Description

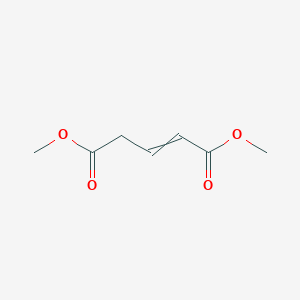

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dimethyl pent-2-enedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4/c1-10-6(8)4-3-5-7(9)11-2/h3-4H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKCGFFOFYXLNCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC=CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601308499 | |

| Record name | 1,5-Dimethyl 2-pentenedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601308499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5164-76-1 | |

| Record name | 1,5-Dimethyl 2-pentenedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5164-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Dimethyl 2-pentenedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601308499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Glutaconic Acid Dimethyl Ester and Its Chemical Precursors

Direct Esterification Routes to Glutaconic Acid Dimethyl Ester

The direct esterification of glutaconic acid and its derivatives to corresponding dimethyl esters can be achieved through several established methods. One common approach involves the reaction of the dicarboxylic acid with methanol (B129727) in the presence of an acid catalyst. For instance, the esterification of glutaric acid with various straight-chain alcohols has been successfully carried out using p-toluenesulphonic acid (PTSA) as a catalyst, indicating a viable route for glutaconic acid as well.

Another effective method is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). This method is particularly useful for acids that are sensitive to harsher, acidic conditions and proceeds at room temperature. Furthermore, green methylating agents like dimethyl carbonate, catalyzed by a base such as potassium carbonate, offer a non-toxic alternative to traditional hazardous reagents for converting carboxylic acids to their methyl esters. Methanolysis of a precursor like 3-methylglutaconic acid anhydride (B1165640) can also serve as a pathway, first yielding a monoester which is subsequently converted to the diester.

Advanced Strategies for the Synthesis of Substituted Glutaconic Acid Diesters

Modern synthetic chemistry offers sophisticated tools for creating substituted glutaconic acid diesters, which are valuable intermediates in the synthesis of complex molecules.

A direct and efficient protocol for the synthesis of 3-arylglutaconic acid dimethyl esters involves the Heck-Matsuda reaction. youtube.comwikipedia.org This reaction utilizes palladium(II) acetate (B1210297) as a catalyst to couple dimethyl glutaconate with a variety of arenediazonium tosylates. youtube.comlibretexts.org The reaction proceeds without the need for phosphine (B1218219) ligands, making it operationally simpler than traditional Heck protocols. organic-chemistry.org This methodology has been shown to have a wide scope with respect to the aromatic groups and tends to yield E-configured products. wikipedia.org The catalytic cycle involves the oxidative addition of the diazonium salt to the palladium(0) species, followed by migratory insertion of the olefin, β-hydride elimination, and reductive elimination to regenerate the catalyst. organic-chemistry.org

Table 1: Heck-Matsuda Arylation of Dimethyl Glutaconate

| Entry | Aryl Group | Catalyst | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | Phenyl | Pd(OAc)₂ | Methanol | 85 |

| 2 | 4-Tolyl | Pd(OAc)₂ | Methanol | 82 |

| 3 | 4-Methoxyphenyl | Pd(OAc)₂ | Methanol | 91 |

| 4 | 4-Chlorophenyl | Pd(OAc)₂ | Methanol | 78 |

Data synthesized from findings on the Pd-catalyzed arylation of dimethyl glutaconate. youtube.comlibretexts.org

A novel, metal-free approach for synthesizing α-substituted glutaric diesters employs visible light photoredox catalysis. acs.orgmasterorganicchemistry.com This method involves the reaction of aldehydes and acrylates using Eosin Y as a photocatalyst. acs.org The reaction is initiated by the photocatalyst facilitating a Hydrogen Atom Transfer (HAT) from the aldehyde, followed by a Giese-type addition to the acrylate. acs.orgmasterorganicchemistry.com This process allows for the formation of two new carbon-carbon bonds in a single operation under mild conditions, and can even be performed using sunlight as the light source. acs.org The protocol is effective for a wide range of substrates, including natural product-derived acrylates. masterorganicchemistry.com

Table 2: Visible Light-Driven Synthesis of α-Substituted Glutaric Diesters

| Entry | Aldehyde | Acrylate | Photocatalyst | Light Source | Yield (%) |

|---|---|---|---|---|---|

| 1 | 4-Chlorobenzaldehyde | Benzyl acrylate | Eosin Y | Blue LED | 85 |

| 2 | Benzaldehyde | Ethyl acrylate | Eosin Y | Blue LED | 82 |

| 3 | 4-Methoxybenzaldehyde | Methyl acrylate | Eosin Y | Sunlight | 75 |

| 4 | Cyclohexanecarboxaldehyde | Geranyl acrylate | Eosin Y | Blue LED | 54 |

Data is illustrative of the findings presented in the synthesis of glutaric acid diesters via photoredox catalysis. acs.orgmasterorganicchemistry.com

Organocadmium compounds are known for their moderate reactivity, which allows for selective transformations where more reactive organometallics like Grignard reagents might fail. wikipedia.org Specifically, organocadmium reagents react with acyl chlorides to produce ketones, stopping at that stage without proceeding to form tertiary alcohols. wikipedia.orglibretexts.org This selectivity is a key feature of their chemical behavior. wikipedia.org

The desymmetrization of a meso-anhydride, such as a substituted glutaric anhydride, involves the selective reaction of a nucleophile with one of the two equivalent carbonyl groups to create a chiral product. While methods using Grignard reagents in the presence of chiral ligands like (-)-sparteine (B7772259) have been successful in the enantioselective desymmetrization of anhydrides, the specific application of organocadmium reagents for the desymmetrization of glutaric anhydride derivatives is not well-documented in the reviewed literature. The lower nucleophilicity of organocadmium reagents compared to their Grignard or organocuprate (Gilman) counterparts may influence their efficacy in this type of transformation. wikipedia.orgmasterorganicchemistry.com

Biocatalytic Approaches to Chiral Glutaric Acid Monoesters and Derivatives

Biocatalysis offers a powerful and highly selective alternative to traditional chemical methods for producing chiral compounds. Enzymes can operate under mild conditions and often provide exceptionally high levels of enantioselectivity.

The desymmetrization of prochiral 3-substituted glutaric acid diesters and their corresponding anhydrides is a highly effective strategy for synthesizing enantiomerically pure chiral monoesters. organicreactions.org Lipases are commonly employed for this purpose due to their broad substrate tolerance and high selectivity. organicreactions.org

For example, the asymmetric hydrolysis of dimethyl 3-phenylglutarate can be catalyzed by the lipase (B570770) from Candida antarctica (CAL-B), yielding the corresponding (R)-monomethyl ester with high enantiomeric excess. organicreactions.org Similarly, the alcoholysis of 3-arylglutaric anhydrides with an alcohol in the presence of a lipase can produce the (R)- or (S)-3-arylglutaric acid monoesters in quantitative yields and with good stereoselectivity. youtube.com The choice of enzyme, alcohol, and solvent can be systematically varied to optimize the yield and enantioselectivity of the desired chiral monoester. organicreactions.orgyoutube.com

Table 3: Lipase-Catalyzed Desymmetrization of 3-Substituted Glutaric Acid Derivatives

| Substrate | Enzyme | Reaction Type | Product Configuration | Enantiomeric Excess (e.e.) |

|---|---|---|---|---|

| Dimethyl 3-phenylglutarate | Candida antarctica Lipase B (CAL-B) | Hydrolysis | (R)-monomethyl ester | >99% |

| Diethyl 3-[3',4'-dichlorophenyl]-glutarate | Candida antarctica Lipase B (CAL-B) | Hydrolysis | Monoester | >99% |

| 3-Arylglutaric Anhydride | Amano PS | Alcoholysis | Monoester | Up to 99% |

| Diallyl 3-alkylglutarate | Candida antarctica Lipase B (CAL-B) | Hydrolysis | Monoester | Up to 93% |

This table summarizes findings on the enzymatic desymmetrization of various glutaric acid precursors. organicreactions.org

Manipulation of Enzyme Substrate Pockets for Enhanced Enantioselectivity

The asymmetric synthesis of chiral molecules, a cornerstone of modern pharmaceutical and fine chemical production, often employs enzymes due to their inherent stereoselectivity. However, when enzymes are used with non-natural substrates, their efficiency and selectivity can be diminished. To overcome this, rational design and directed evolution strategies are employed to modify the enzyme's active site, thereby enhancing its performance.

One powerful approach is the manipulation of the enzyme's substrate binding pocket. By altering the size, shape, and polarity of this pocket, it can be tailored to better accommodate a target substrate, leading to improved activity and, crucially, higher enantioselectivity. This is achieved through site-directed mutagenesis, where specific amino acid residues lining the pocket are replaced.

Strategies for modifying the substrate binding pocket include:

Reducing Steric Hindrance: For bulky substrates, replacing large amino acid residues in the active site with smaller ones can create more space, allowing the substrate to bind in a more favorable orientation for catalysis.

Remodeling Interaction Networks: The enantioselectivity of an enzyme is often governed by the precise interactions (e.g., hydrogen bonds, salt bridges) between the substrate and the active site. By introducing or removing specific amino acid residues, these interaction networks can be remodeled to favor the binding of one enantiomer over the other.

Modifying Loop Dynamics: The flexibility of loops near the active site can play a critical role in substrate binding and product release. Engineering these loops, for instance by introducing proline residues to increase rigidity, can alter the conformational dynamics of the active site and improve stereoselectivity.

While specific examples of engineering an enzyme for the synthesis of this compound are not detailed in the reviewed literature, these principles of rational design are broadly applicable. By identifying a suitable enzyme scaffold, its substrate pocket could be engineered to asymmetrically catalyze a reaction, such as the dehydrogenation of a glutarate derivative, to produce a specific enantiomer of a chiral precursor to this compound.

Preparative Routes to Related Glutaric Acid Dimethyl Ester Derivatives

Synthesis of Glutaric Acid Monomethyl Ester Sodium Salt

A common precursor in various chemical syntheses is glutaric acid monomethyl ester and its corresponding sodium salt. A documented method for the preparation of the sodium salt involves the reaction of glutaric anhydride with sodium methoxide (B1231860).

The synthesis procedure is as follows:

Sodium methoxide and glutaric anhydride are dissolved separately in an anhydrous solvent, such as ethylene (B1197577) glycol dimethyl ether.

The glutaric anhydride solution is then added dropwise to the sodium methoxide solution, initiating the reaction.

Following the reaction, the product mixture is concentrated, filtered, and dried to yield glutaric acid monomethyl ester sodium salt.

To obtain the free glutaric acid monomethyl ester, the sodium salt is suspended in an organic solvent and the pH is adjusted to a strong acidity, typically around 2.8-3.0, using an acid like hydrochloric acid. This is followed by extraction and removal of the solvent.

| Reactant 1 | Reactant 2 | Solvent | Product |

| Glutaric Anhydride | Sodium Methoxide | Anhydrous Ethylene Glycol Dimethyl Ether | Glutaric Acid Monomethyl Ester Sodium Salt |

Electrolytic Condensation for Higher Dibasic Acid Dimethyl Esters Utilizing Monomethyl Glutarate

The Kolbe electrolysis is an electrochemical method that enables the coupling of two carboxylate ions, leading to the formation of a new carbon-carbon bond with the loss of carbon dioxide. This reaction can be adapted for the synthesis of higher dibasic acid dimethyl esters from monomethyl glutarate.

In this process, the electrolysis of a partially neutralized solution of monomethyl glutarate would lead to the formation of a radical at the carboxylate end. Two of these radicals can then couple to form a longer-chain dibasic acid dimethyl ester. The generalized reaction at the anode is:

2 CH₃OOC(CH₂)₃COO⁻ → CH₃OOC(CH₂)₆COOCH₃ + 2 CO₂ + 2e⁻

This reaction effectively synthesizes dimethyl suberate (B1241622) (the dimethyl ester of octanedioic acid) from monomethyl glutarate. The efficiency of the Kolbe electrolysis is influenced by several factors including the anode material (typically smooth platinum), temperature, concentration of reactants, and current density.

A study on the closely related mono-ethyl glutarate demonstrated the feasibility of this transformation. Key parameters for a successful Kolbe electrolysis include maintaining a low temperature and using a high concentration of the reactants.

Ester Synthesis from Acid Anhydrides

A straightforward and high-yielding method for the synthesis of dimethyl glutarate is the reaction of glutaric anhydride with methanol in the presence of an acid catalyst.

The reaction proceeds as follows:

Glutaric anhydride is dissolved in anhydrous methanol.

A catalytic amount of a strong acid, such as concentrated sulfuric acid, is added to the solution.

The mixture is stirred at room temperature for an extended period, typically around 18 hours.

Following the reaction, the mixture is partially concentrated and then quenched with water. The aqueous phase is extracted with an organic solvent like dichloromethane. The combined organic layers are then washed, dried, and concentrated to afford dimethyl glutarate as a colorless oil. This method has been reported to yield the product in high purity and quantity.

| Starting Material | Reagent | Catalyst | Product | Yield |

| Glutaric Anhydride | Anhydrous Methanol | Concentrated Sulfuric Acid | Dimethyl Glutarate | 96% |

Reaction Mechanisms and Kinetic Investigations of Glutaconic Acid Dimethyl Ester Transformations

Mechanistic Elucidation of Diester Hydrolysis Processes

The hydrolysis of glutaconic acid dimethyl ester to glutaconic acid is a fundamental transformation, typically proceeding under acidic conditions. The generally accepted mechanism for this process is the acid-catalyzed acyl-oxygen cleavage pathway (AAC2), which is common for the hydrolysis of esters.

The reaction is initiated by the protonation of the carbonyl oxygen of one of the ester groups by an acid catalyst, typically a hydronium ion (H₃O⁺). This protonation increases the electrophilicity of the carbonyl carbon. A molecule of water, acting as a nucleophile, then attacks the activated carbonyl carbon. This step results in the formation of a tetrahedral intermediate.

Following the nucleophilic attack, a proton is transferred from the attacking water molecule to one of the methoxy (B1213986) groups. This proton transfer turns the methoxy group into a good leaving group (methanol). The tetrahedral intermediate then collapses, reforming the carbonyl double bond and expelling a molecule of methanol (B129727). The final step involves the deprotonation of the carbonyl oxygen by a water molecule to regenerate the acid catalyst and yield the carboxylic acid functionality. This entire process is then repeated for the second ester group to fully hydrolyze the diester to glutaconic acid. Each step in this mechanism is reversible.

Studies on Regioselectivity and Stereoselectivity in Derivatization Reactions

The presence of multiple reactive sites in this compound makes the regioselectivity of its derivatization reactions a critical area of study. The molecule possesses two ester groups and a C=C double bond with three potentially reactive vinylic protons at the C2, C3, and C4 positions.

A notable example of a highly regioselective derivatization is the direct palladium(II) acetate-catalyzed Heck-Matsuda arylation of dimethyl glutaconate. thieme-connect.com This protocol facilitates the arylation specifically at the C3 position of the ester. The reaction proceeds using arenediazonium tosylates as the aryl source. thieme-connect.com This method provides a direct route to 3-arylpent-2-enedioic acids following hydrolysis. thieme-connect.com The regioselectivity for the C3 position is a key feature of this transformation, avoiding reactions at the C2 or C4 positions.

Below is a table summarizing the yields for the arylation of dimethyl glutaconate with various arenediazonium tosylates, demonstrating the scope of this regioselective reaction.

| Entry | Aryl Group | Yield (%) |

| 1 | 4-MeOC₆H₄ | 75 |

| 2 | 4-MeC₆H₄ | 73 |

| 3 | C₆H₅ | 69 |

| 4 | 4-FC₆H₄ | 65 |

| 5 | 4-ClC₆H₄ | 68 |

| 6 | 4-BrC₆H₄ | 62 |

| 7 | 4-NO₂C₆H₄ | 55 |

This table presents data on the palladium-catalyzed arylation of dimethyl glutaconate, showcasing the yields obtained with different substituted arenediazonium tosylates. thieme-connect.com

Studies focusing on the stereoselectivity of reactions involving this compound aim to control the formation of specific stereoisomers, which is crucial in the synthesis of complex molecules and materials.

Mechanistic Insights into Catalyzed Transformations Involving this compound

Catalysis offers powerful tools to enhance the reactivity and selectivity of transformations involving this compound. Mechanistic studies in this area are focused on understanding the role of the catalyst in activating the substrate and guiding the reaction pathway.

Photocatalytic Giese-Type Addition and Hydrogen Atom Transfer Catalysis

This compound, as an electron-deficient alkene, is a suitable candidate for radical conjugate addition reactions, such as the Giese reaction. Photoredox catalysis provides a mild and efficient method for generating carbon-centered radicals that can add to Michael acceptors like this compound. nih.gov

The general mechanism for a photocatalytic Giese-type addition involves the excitation of a photocatalyst by visible light. nih.govnih.gov The excited photocatalyst can then engage in a single-electron transfer (SET) with a radical precursor to generate a carbon-centered radical. This radical adds to the double bond of the this compound, forming a new radical intermediate. This intermediate can then be reduced and protonated or participate in a hydrogen atom transfer (HAT) step to yield the final product and regenerate the catalyst. nih.gov

Hydrogen Atom Transfer (HAT) catalysis is another strategy for functionalizing molecules by generating radicals under mild conditions. nih.gov In a typical HAT-mediated process involving a substrate like this compound, a catalyst abstracts a hydrogen atom from a donor molecule to generate a nucleophilic radical. This radical then adds to the electron-poor double bond of the ester. The resulting radical intermediate subsequently abstracts a hydrogen atom from a suitable donor to furnish the final product.

Reaction Mechanism Studies in Green Synthesis of Glutaric Acid

A plausible green chemistry route to glutaric acid from this compound involves a two-step process: catalytic hydrogenation of the carbon-carbon double bond followed by hydrolysis. The hydrogenation step is particularly atom-economical.

The mechanism for the catalytic hydrogenation of the α,β-unsaturated ester involves the use of a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), in the presence of hydrogen gas (H₂). The process begins with the adsorption of both the this compound and molecular hydrogen onto the surface of the metal catalyst. On the catalyst surface, the H-H bond of the hydrogen molecule is cleaved, forming reactive metal-hydride species.

The adsorbed diester then undergoes sequential addition of two hydrogen atoms across the double bond. This typically occurs in a syn-fashion, meaning both hydrogen atoms add to the same face of the double bond, leading to the formation of dimethyl glutarate. Once the reaction is complete, the product, dimethyl glutarate, desorbs from the catalyst surface, allowing the catalyst to participate in further reaction cycles. This saturated diester can then be hydrolyzed to glutaric acid. While studies have detailed the green synthesis of glutaric acid from other precursors like cyclopentene, nih.govrsc.orgresearchgate.net the hydrogenation of this compound represents a direct application of established green catalytic principles.

Kinetic Analysis of this compound Reactivity

Kinetic analysis provides quantitative insight into the reaction rates and factors influencing the reactivity of this compound. While specific kinetic studies focused solely on this compound are not extensively detailed in the surveyed literature, data from structurally similar compounds can provide valuable context.

For instance, studies on the reactivity of dimethyl fumarate (B1241708) (DMF), another α,β-unsaturated diester, show that it reacts rapidly with thiols like glutathione (B108866) under near-physiological conditions via a Michael-type addition. nih.gov The reaction kinetics at pH 7.4 demonstrate a high rate of addition. nih.gov Given its similar structure as a Michael acceptor, this compound is expected to exhibit comparable reactivity towards nucleophiles.

Furthermore, kinetic studies on the spontaneous hydrolysis of diesters like dimethyl-α-ketoglutarate (DMKG) show a gradual release of the corresponding acid over a 72-hour time course in aqueous media. nih.gov This suggests that, in the absence of a catalyst, the hydrolysis of this compound is likely to be a slow process. Kinetic modeling of related reactions, such as the esterification of succinic acid with ethanol, has been successfully performed using pseudohomogeneous models, which can be adapted to study the reactions of this compound. acs.org

Advanced Chemical Transformations and Derivatization Strategies for Glutaconic Acid Dimethyl Ester

Nucleophilic Conjugate Additions (Michael Acceptor Chemistry)

Glutaconic acid dimethyl ester and its derivatives serve as effective Michael acceptors in conjugate addition reactions. wikipedia.orgmasterorganicchemistry.com This reactivity is attributed to the electron-withdrawing nature of the ester groups, which activates the carbon-carbon double bond for nucleophilic attack at the β-position. masterorganicchemistry.com The Michael reaction, a type of conjugate addition, is a widely utilized method for forming carbon-carbon bonds under mild conditions. wikipedia.org

In this context, various nucleophiles can be added to the activated alkene of this compound. These nucleophiles, often referred to as Michael donors, typically include resonance-stabilized carbanions derived from compounds with active methylene (B1212753) groups, such as malonates and nitroalkanes. organic-chemistry.org The reaction is thermodynamically controlled and results in the formation of a new carbon-carbon single bond. organic-chemistry.orglibretexts.org The general mechanism involves the addition of the nucleophile to the β-carbon of the α,β-unsaturated system, followed by protonation. masterorganicchemistry.com

The scope of nucleophiles is not limited to carbanions; other nucleophiles like amines, thiols, and alcohols can also participate in conjugate additions with α,β-unsaturated carbonyl compounds. masterorganicchemistry.comresearchgate.net The efficiency of the conjugate addition is often correlated with the stability of the resulting enolate intermediate. masterorganicchemistry.com

Table 1: Examples of Michael Donors and Acceptors

| Michael Donor (Nucleophile) | Michael Acceptor (Electrophile) |

|---|---|

| Malonates | α,β-unsaturated ketones |

| β-keto esters | α,β-unsaturated aldehydes |

| Nitroalkanes | α,β-unsaturated esters |

| Enolates | α,β-unsaturated nitriles |

| Amines | α,β-unsaturated amides |

| Thiols | Nitro compounds |

This table presents a generalized list of common Michael donors and acceptors that can participate in conjugate addition reactions. The specific reactivity of this compound would fall under the category of an α,β-unsaturated ester acceptor.

Cycloaddition Reactions of Glutaconic Acid Derivatives (e.g., Diels-Alder)

Derivatives of glutaconic acid can participate in cycloaddition reactions, most notably the Diels-Alder reaction, to form six-membered rings. researchgate.netlibretexts.org The Diels-Alder reaction is a [4+2] cycloaddition involving a conjugated diene and a dienophile (an alkene or alkyne). libretexts.org In this scenario, a glutaconic acid derivative can act as the dienophile.

For instance, glutaconic anhydride (B1165640), a related derivative, reacts with cyclopentadiene (B3395910) in a Diels-Alder fashion to yield a 3-endo-carboxynorborn-5-en-2-endo-ylacetic acid anhydride. researchgate.net The corresponding dimethyl ester of the resulting dicarboxylic acid can be further manipulated, highlighting the synthetic utility of these adducts. researchgate.net The Diels-Alder reaction is a powerful tool in organic synthesis as it allows for the stereospecific formation of complex cyclic systems in a single step. libretexts.orgcem.com The reaction proceeds through a cyclic transition state, and its efficiency can often be enhanced by the use of Lewis acid catalysts or by conducting the reaction under thermal conditions. cem.comcdnsciencepub.com

Functionalization at Specific Positions (e.g., Position 3 Arylation)

Direct functionalization of this compound at specific positions is a key strategy for creating diverse molecular architectures. A notable example is the arylation at the 3-position. A protocol has been developed for the direct palladium(II) acetate-catalyzed arylation of this compound at position 3 using a variety of arenediazonium tosylates. thieme-connect.de This Heck-Matsuda type reaction provides a two-step sequence, including subsequent hydrolysis, to produce 3-arylglutaconic acids. thieme-connect.de

This method is significant as it offers a direct route to these compounds, which were previously accessible through more limited or multi-step methods. thieme-connect.de The reaction demonstrates good yields and a tendency to produce E-configured products. thieme-connect.de This regiospecific functionalization opens avenues for creating libraries of compounds with tunable properties. thieme-connect.de

Synthesis of Polyfunctionalized Adducts

The inherent functionality of this compound makes it an excellent starting material for the synthesis of polyfunctionalized adducts. Its structure contains multiple reactive sites that can be selectively or sequentially modified. For instance, the ester groups can be hydrolyzed or transesterified, while the double bond can undergo various addition reactions. ontosight.ai

The synthesis of polyfunctionalized molecules is crucial in various fields, including the development of new materials and pharmaceuticals. mdpi.comgoogle.com The ability to introduce multiple functional groups onto a single molecular scaffold allows for the fine-tuning of its chemical and physical properties. While specific examples directly detailing the synthesis of a wide range of polyfunctionalized adducts from this compound are not extensively covered in the provided search results, the fundamental reactivity discussed in the preceding sections (nucleophilic addition, cycloaddition, and specific position functionalization) lays the groundwork for such synthetic strategies. thieme-connect.deiyte.edu.trresearchgate.net The combination of these transformations on the this compound framework would lead to highly substituted and complex molecules.

Derivatization to Imides (e.g., 4-Arylpyridine-2,6(1H,3H)-diones)

This compound and its derivatives can be converted into heterocyclic compounds such as imides. Specifically, the arylated derivatives of glutaconic acid, obtained through methods like the Heck-Matsuda arylation, serve as precursors for the synthesis of 4-arylpyridine-2,6(1H,3H)-diones. thieme-connect.de

The synthesis of these imide structures exemplifies the utility of functionalized glutaconic acid esters in building more complex heterocyclic systems. thieme-connect.de This transformation typically involves the reaction of the dicarboxylic acid or its ester derivative with an amine, leading to the formation of the cyclic imide ring. The preparation of a library of these 4-arylpyridine-2,6(1H,3H)-diones has been demonstrated, showcasing the versatility of this derivatization strategy. thieme-connect.de

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Glutaconic acid |

| Glutaconic anhydride |

| Cyclopentadiene |

| 3-endo-carboxynorborn-5-en-2-endo-ylacetic acid anhydride |

| 3-Arylglutaconic acid |

| Palladium(II) acetate (B1210297) |

| Arenediazonium tosylate |

| 4-Arylpyridine-2,6(1H,3H)-dione |

| Malonates |

| Nitroalkanes |

| Diethyl malonate |

| Diethyl fumarate (B1241708) |

| Mesityl oxide |

| Methyl crotonate |

| 2-Nitropropane |

| Methyl acrylate |

| Ethyl phenylcyanoacetate |

| Acrylonitrile |

| Methyl vinyl ketone |

| 1,4-oxazepan-5-one |

| (R)-(4-chlorophenyl)glycine |

| Triethylphosphonato acetate |

| 2-methylglutaric acid dimethyl ester |

| N-Boc-pyroglutamic acid methyl ester |

| Trifluoroacetic acid |

| N-butyl lactam methyl ester |

| 2-carbomethoxy-4,4-dimethyl-2-cyclopenten-1-one |

| Isoprene |

| trans-piperylene |

| N,N-dimethylbarbituric acid |

| N-vinyl-2-oxazolidinone |

| Allenic esters |

| 1,12-dodecanediol |

| N-tBoc L-glutathione dimethyl ester |

| Anthracene |

| Dimethyl fumarate |

| Diethyl acetylene (B1199291) dicarboxylate |

| Maleic acid |

| Fumaric acid |

| Succinic acid |

| Adipic acid |

| Phthalic acid |

| Glycerine carbonate |

| N6-methyl-N6-(l-methyl-piperidin-4-yl)-l,3,5-triazine-2,4,6- triamine |

| 2,6-diacetylpyridine |

Applications in Advanced Materials Science and Polymer Chemistry

Glutaconic Acid Dimethyl Ester as a Monomer for Polymer Synthesis

This compound is identified as a monomer for the synthesis of polymers and resins. ontosight.ai Its carbon-carbon double bond, in conjunction with the two ester functionalities, presents opportunities for creating unsaturated polyesters. These polymers can be further modified through cross-linking reactions involving the double bond. The synthesis of polymers such as polyester (B1180765) copolymers and polyamides can utilize glutaconate, which can be produced via biocatalytic methods. google.com

Research into the enzymatic polymerization of related unsaturated diesters, such as diethyl glutaconate, has demonstrated their viability in forming polyesters. researchgate.netus.es Specifically, diethyl glutaconate has been used in polycondensation reactions catalyzed by enzymes to produce unsaturated polyesters based on sugar-derived diols like isosorbide. researchgate.netrug.nl The unsaturated nature of the glutaconate unit within the polymer backbone is a key feature, offering a site for subsequent chemical modification or for influencing the polymer's final spatial arrangement and properties. researchgate.net A patent application highlights a method for producing glutaconate through biocatalysis specifically for the subsequent preparation of polyamide or polyester copolymers, underscoring its role as a polymer building block. google.com

Precursor for Polyester Polyols and Polyamides

The glutaconic acid structure is a valuable precursor for both polyesters and polyamides. While direct polymerization of this compound is one route, it also serves as a starting point for creating polyester polyols, which are themselves intermediates for other polymers like polyurethanes. google.comatamanchemicals.com Polyester polyols containing the glutarate moiety are used to manufacture polyurethane elastomers, coatings, and both rigid and flexible foams. atamanchemicals.compharmaceuticalonline.com These polyols can be produced through the transesterification of dimethyl glutarate with a polyol, a process that can be adapted for unsaturated diesters like dimethyl glutaconate. google.com

In the realm of polyamides, the C5 dicarboxylic acid structure is integral. Bio-based glutaric acid has been successfully used with hexamethylenediamine (B150038) to synthesize bionylon-6,5 through both interfacial and melt polymerization techniques. rsc.orgresearchgate.net This demonstrates the viability of the glutarate unit in forming high-performance polyamides. rsc.orgresearchgate.net Furthermore, glutaric acid is noted as a suitable monomer for the synthesis of polyesteramides, which combine the beneficial properties of both polyesters and polyamides. wur.nl The use of glutaconate for preparing polyamide copolymers is also an area of development, leveraging biotechnological production methods. google.com

Role of Diesters in Tailoring Polymer Structural Properties and Flexibility

The structure of the diester itself plays a significant role. For instance, varying the length of the carbon chain in the dicarboxylic acid moiety allows for the fine-tuning of properties. As a source of the glutarate moiety, dibasic esters provide unique polymer structures, and by choosing the appropriate fraction, properties like low-temperature flexibility can be specifically engineered. atamanchemicals.compharmaceuticalonline.com Transesterification reactions using different diesters are a key strategy for modifying polymer backbones and tailoring their functional properties to meet the demands of specific applications. solubilityofthings.com

Table 1: Illustrative Effect of Diester Structure on Polymer Properties This table provides a generalized illustration based on principles from the literature. Absolute values can vary significantly based on the specific polymer system and synthesis conditions.

| Diester Component | Carbon Chain Length | Relative Flexibility Conferred | Expected Impact on Glass Transition Temp. (Tg) |

| Dimethyl Succinate | C4 | Lower | Higher |

| Dimethyl Glutarate | C5 | Moderate | Moderate |

| Dimethyl Adipate | C6 | Higher | Lower |

Development of Bio-based Polymer Precursors Derived from Glutaric Acid Pathways

The environmental and cost concerns associated with traditional petrochemical routes have spurred significant research into producing polymer precursors from renewable resources. rsc.org The glutaric acid pathway is a prime example of this trend. Scientists have successfully engineered strains of the bacterium Corynebacterium glutamicum to produce glutaric acid from renewable sugars like glucose. rsc.orgresearchgate.net

One advanced strain, GTA-4, was developed by overexpressing specific enzymes, including a 5-aminovalerate transaminase and a glutarate semialdehyde dehydrogenase, to channel metabolic flux towards glutarate production. rsc.org This bio-based glutaric acid was produced at high titers and purified to over 99.9% purity, demonstrating its viability as a high-quality chemical for polymer synthesis. rsc.orgresearchgate.net The resulting bio-glutaric acid was proven to be chemically identical to its petrochemical counterpart and was used to produce bionylon-6,5. rsc.org In parallel, methods for the direct biocatalytic production of glutaconate itself from recombinant microorganisms are being developed, which would provide a direct, sustainable route to this unsaturated monomer. google.com

Table 2: Research Findings on Bio-based Glutarate Production

| Parameter | Finding | Source |

| Organism | Metabolically engineered Corynebacterium glutamicum (Strain GTA-4) | rsc.org |

| Feedstock | Glucose and molasses-based sugars | rsc.org |

| Key Genetic Modifications | Overexpression of 5-aminovalerate transaminase (gabT), glutarate semialdehyde dehydrogenase (gabD), and 5-aminovalerate importer (NCgl0464) | rsc.org |

| Production Titer | Over 90 g/L in a fed-batch process | rsc.org |

| Max Productivity | 1.8 g L⁻¹ h⁻¹ | rsc.org |

| Yield | Up to 0.70 mol per mol of glucose | rsc.org |

| Final Purity | >99.9% | rsc.org |

| Application Demonstrated | Synthesis of bionylon-6,5 | rsc.orgresearchgate.net |

Applications in Specialty Chemical Intermediate Synthesis for Polymer Systems

Dimethyl glutarate, the saturated analog of dimethyl glutaconate, is widely recognized as a specialty chemical intermediate, offering an economical source of the C5 glutarate structure for organic synthesis. atamanchemicals.comatamanchemicals.com It is used extensively in the manufacture of both saturated and unsaturated polyester resins. pharmaceuticalonline.comatamankimya.com

The role of these C5 diesters as intermediates extends to the production of other polymer building blocks. For example, they are key raw materials for synthesizing polyester polyols, which are subsequently used to create a wide range of polyurethane products. atamanchemicals.compharmaceuticalonline.com Furthermore, the hydrogenation of the glutarate structure yields 1,5-pentanediol, another important monomer used in the production of polyesters and polyurethanes. rsc.org Dimethyl glutarate and related diesters are also used to prepare long-chain water-soluble polyamides, which can be reacted with epichlorohydrin (B41342) to form wet-strength resins for the paper industry. atamanchemicals.compharmaceuticalonline.com The versatility of the this compound structure positions it as a valuable intermediate for a diverse array of polymer systems.

Glutaconic Acid Dimethyl Ester As a Strategic Synthon in Complex Organic Synthesis

Building Block for Specialty Chemicals and Fine Organic Compounds

Glutaconic acid dimethyl ester is a key starting material for various high-value specialty and fine chemicals, which are characterized by their complex structures and specific applications in industries like pharmaceuticals and advanced materials. wikipedia.org The inherent reactivity of the diester allows it to be used in the synthesis of complex molecular scaffolds. chemicalbook.comsigmaaldrich.com

Notable applications include its use in the synthesis of:

Phenanthridinone derivatives: These compounds form the core structure of several biologically active molecules. chemicalbook.comsigmaaldrich.com

Substituted benzenes: The ester can be utilized in annulation reactions to construct functionalized aromatic rings. chemicalbook.comsigmaaldrich.com

Coumarin-fused dienes: It reacts with reagents like salicaldehyde to produce complex, electron-deficient dienes, which are valuable in subsequent cycloaddition reactions. chemicalbook.comsigmaaldrich.com

The role of unsaturated diesters as building blocks is further exemplified by related compounds like dimethyl maleate, which is an intermediate for paints, adhesives, and copolymers. wikipedia.org Similarly, itaconate esters are employed in the synthesis of specialty polymers. nih.gov

Table 1: Applications in Specialty and Fine Chemical Synthesis

| Product Class | Synthetic Application | Reference |

|---|---|---|

| Phenanthridinone Derivatives | Serves as a key building block for the heterocyclic core. | chemicalbook.comsigmaaldrich.com |

| Substituted Benzenes | Used in annulation strategies to create functionalized aromatic systems. | chemicalbook.comsigmaaldrich.com |

| Coumarin-Fused Dienes | Reacts with salicaldehyde to form complex dienes for Diels-Alder reactions. | chemicalbook.comsigmaaldrich.com |

Preparation of Diverse Compound Libraries (e.g., Michael Acceptors)

The generation of compound libraries is a cornerstone of modern drug discovery, allowing for the screening of numerous molecules against biological targets. nih.gov this compound is an ideal scaffold for such libraries due to its nature as a Michael acceptor. nih.gov The Michael addition reaction, the 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a powerful and versatile method for forming carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov

The electrophilic β-carbon of the glutaconate backbone is susceptible to attack by a wide range of nucleophiles, including amines, thiols, and carbanions. This reactivity allows for the systematic introduction of diverse functional groups, leading to the generation of a library of distinct compounds from a single starting scaffold. The Michael addition is a key reaction in creating building blocks for bioactive molecules, highlighting the utility of acceptors like this compound in combinatorial chemistry. nih.gov While specific libraries based solely on this ester are not extensively detailed, the synthesis of thiazolidinedione compound libraries demonstrates the principle of using a core structure to generate a multitude of derivatives for screening. scispace.commdpi.comresearchgate.net

Precursor for Heterocyclic Ring Systems

The carbon skeleton and functional groups of this compound make it a suitable precursor for the synthesis of various heterocyclic rings, which are prevalent in pharmaceuticals and natural products.

Synthesis of 4-Arylpyridine-2,6(1H,3H)-diones

While numerous methods exist for the synthesis of pyridinone rings, routes often involve the condensation of components like dimethyl 3-oxopentanedioate with an amine or the reaction of acetylacetone (B45752) with cyanoacetamide. nih.govresearchgate.net

Routes to Pyrrolidines and Related Nitrogen Heterocycles

This compound can serve as a precursor to nitrogen-containing heterocycles like pyrrolidines through a cascade reaction initiated by an aza-Michael addition. frontiersin.org In this process, a primary amine acts as a nucleophile, adding to the β-carbon of the α,β-unsaturated ester. This initial conjugate addition is followed by an intramolecular cyclization, where the nitrogen attacks one of the ester carbonyls, leading to the formation of a stable five-membered pyrrolidone ring. frontiersin.org

This aza-Michael addition-cyclization cascade is a well-established method for forming N-substituted pyrrolidones from analogous unsaturated esters, such as dimethyl itaconate. The reaction proceeds efficiently and provides a direct route to functionalized lactams, which are important structural motifs in medicinal chemistry. frontiersin.org

Table 2: Aza-Michael Addition-Cyclization for Pyrrolidone Synthesis

| Reactants | Key Reaction Type | Product Class |

|---|---|---|

| This compound, Primary Amine | Aza-Michael Addition, Intramolecular Cyclization | N-Substituted Pyrrolidones |

Formation of Thiazolidinediones

Thiazolidinediones (TZDs) are a class of heterocyclic compounds known for their use as insulin-sensitizing agents. mdpi.com While the most common synthetic routes involve the reaction of thiourea (B124793) with an α-haloacetic acid derivative, alternative pathways can utilize α,β-unsaturated esters as starting materials. rsc.orgnih.gov

One such strategy, employed in the synthesis of the TZD drug ciglitazone, involves the coupling of a diazonium salt with an α,β-unsaturated ester to form an α-chloro ester. This intermediate then undergoes cyclocondensation with thiourea. The thiourea first attacks the ester carbonyl, and subsequent intramolecular reaction forms the 2-iminothiazolidin-4-one ring, which is then hydrolyzed under acidic conditions to yield the final 2,4-thiazolidinedione (B21345) product. rsc.org This demonstrates a viable pathway where an unsaturated ester framework, like that of this compound, can be incorporated into the TZD scaffold.

Intermediate in the Synthesis of Precursors for Pharmaceutical Compounds

This compound not only serves as a building block for complex structures but has also been investigated for its own biological activity and as an intermediate for pharmaceutical scaffolds. It is available for purchase for the purpose of pharmaceutical testing. biosynth.com

Research has indicated that dimethyl glutaconate may have potential as an anticancer agent. biosynth.com Its proposed mechanism involves acting as a DNA cross-linking agent and inhibiting topoisomerase II and III enzymes, which are crucial for DNA replication in cancer cells. biosynth.com

Furthermore, its utility as a synthon extends to the creation of larger, pharmaceutically relevant structures. As mentioned previously, this compound is used to synthesize phenanthridinone derivatives. chemicalbook.comsigmaaldrich.com The phenanthridinone core is a privileged structure in medicinal chemistry, found in a variety of compounds investigated for therapeutic applications, including enzyme inhibitors and other targeted agents.

Contributions to Green Chemistry Methodologies

The application of this compound as a synthon is significantly enhanced by its alignment with the principles of green chemistry. These principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances ajrconline.org. The contributions of this compound to greener synthetic methodologies are notable in several key areas, including its origin from renewable feedstocks, the use of catalytic methods for its synthesis, and its role in promoting atom-economical reactions.

Foundation in Renewable Feedstocks

A core tenet of green chemistry is the use of renewable rather than depleting raw materials ajrconline.org. Glutaconic acid, the precursor to its dimethyl ester, is a prime candidate for bio-based production. Researchers have successfully engineered microbial pathways, for instance in E. coli, for the de novo biosynthesis of glutaconic acid from simple, renewable carbon sources researchgate.net. This biotechnological route circumvents the reliance on fossil fuels, which are the traditional source for many commodity chemicals researchgate.netnih.gov.

The production of glutaconic acid via fermentation represents a significant step towards a sustainable chemical industry. The subsequent conversion of this bio-derived glutaconic acid to this compound via green esterification methods positions the ester as a valuable, renewable chemical building block. This contrasts sharply with traditional chemical synthesis pathways that often rely on petrochemical feedstocks.

Table 1: Comparison of Feedstock Sources for Dicarboxylic Acids

| Feedstock Type | Description | Examples | Environmental Impact |

|---|---|---|---|

| Petrochemical | Derived from crude oil or natural gas. | Benzene, Propylene | Non-renewable, contributes to greenhouse gas emissions, price volatility. |

| Renewable (Bio-based) | Derived from biomass, such as carbohydrates from corn or sugarcane. | Glucose, Catechol | Sustainable, potentially carbon-neutral, reduces dependence on fossil fuels. researchgate.net |

Advancements in Catalytic Synthesis

The synthesis of esters, including this compound, has traditionally involved methods that are not environmentally benign. However, significant progress has been made in developing greener catalytic processes. The direct esterification of dicarboxylic acids like glutaconic acid with methanol (B129727) is a key example.

Modern approaches focus on replacing traditional homogeneous acid catalysts (like sulfuric acid), which are corrosive and difficult to separate from the product, with solid, reusable acid catalysts. These heterogeneous catalysts, such as acidic ion-exchange resins, simplify purification, reduce waste, and can often be regenerated and reused multiple times researchgate.net. The esterification of similar dicarboxylic acids, such as adipic and glutaric acid, has been successfully demonstrated using these methods, often in continuous processes like reactive distillation, which enhances efficiency and reduces energy consumption scispace.com.

Table 2: Research Findings on Green Esterification of Dicarboxylic Acids

| Catalyst Type | Process | Advantages | Example Application | Reference Findings |

|---|---|---|---|---|

| Homogeneous (e.g., H₂SO₄) | Batch Reaction | High reaction rates. | Traditional ester synthesis. | Generates corrosive, difficult-to-treat waste streams. |

| Heterogeneous (e.g., Ion-Exchange Resin) | Batch or Continuous (Reactive Distillation) | Catalyst is easily separated and reusable; reduced waste and corrosion; potential for process intensification. researchgate.net | Synthesis of dimethyl glutarate and dimethyl adipate. scispace.com | Achieves high yields (e.g., >88% for glutaric acid) and catalyst shows good reproducibility over multiple cycles. researchgate.net |

| Enzymatic (e.g., Lipase) | Batch Reaction | High selectivity, mild reaction conditions (ambient temperature and pressure), biodegradable catalyst. | Specialty ester synthesis. | Represents a highly green but often more expensive alternative for high-value applications. |

Furthermore, the use of greener reagents like dimethyl carbonate (DMC) as both a reactant and a solvent offers a non-toxic alternative to traditional methylating agents and hazardous solvents ajrconline.orgrsc.org.

High Atom Economy in Synthetic Applications

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product nih.govscispace.comjocpr.com. Reactions with high atom economy are inherently less wasteful.

This compound, with its carbon-carbon double bond, is an ideal substrate for reactions that are 100% atom-economical, such as addition reactions (e.g., Michael additions, Diels-Alder reactions) and certain isomerizations jocpr.comjk-sci.com. In these transformations, all the atoms of the reactants are incorporated into the final product, generating no byproducts.

Reaction Type and Atom Economy:

Addition Reactions: When this compound undergoes a conjugate addition, the nucleophile is fully incorporated into the molecule, resulting in 100% atom economy.

Rearrangements/Isomerizations: Catalytic isomerization of the double bond is another process with 100% atom economy jk-sci.com.

Substitution/Elimination Reactions: In contrast, reactions like substitutions or eliminations inherently generate byproducts (waste), leading to lower atom economy nih.gov.

By serving as a strategic synthon in addition-based reaction cascades, this compound allows for the construction of complex molecular frameworks while minimizing waste, a key objective of sustainable chemical synthesis scispace.com.

Analytical and Spectroscopic Methodologies for Research on Glutaconic Acid Dimethyl Ester

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of glutaconic acid dimethyl ester, providing detailed information about the connectivity and chemical environment of its constituent atoms. Both ¹H and ¹³C NMR are employed to confirm the compound's structure and to distinguish between its geometric isomers, cis and trans.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the methoxy (B1213986) protons (-OCH₃) and the protons of the carbon backbone. The chemical shifts and coupling constants of the vinyl and methylene (B1212753) protons are particularly diagnostic for assigning the stereochemistry of the double bond. In the trans isomer, a larger coupling constant (typically >12 Hz) is anticipated for the vinyl protons due to their anti-periplanar relationship. Conversely, the cis isomer would exhibit a smaller coupling constant (typically <12 Hz).

The ¹³C NMR spectrum provides complementary information, with characteristic chemical shifts for the carbonyl carbons of the ester groups, the sp² hybridized carbons of the double bond, the sp³ hybridized methylene carbon, and the methoxy carbons. The precise chemical shifts can be influenced by the geometry of the double bond and the solvent used for analysis.

| Nucleus | Expected Chemical Shift Range (ppm) | Key Structural Information |

|---|---|---|

| ¹H | ~3.7 | Methoxy (-OCH₃) protons |

| ¹H | ~5.8 - 7.0 | Vinyl (=CH) protons; coupling constant distinguishes cis/trans isomers |

| ¹H | ~3.2 | Methylene (-CH₂-) protons |

| ¹³C | ~165 - 175 | Carbonyl (C=O) carbons |

| ¹³C | ~120 - 145 | Olefinic (=C) carbons |

| ¹³C | ~51 - 53 | Methoxy (-OCH₃) carbons |

| ¹³C | ~30 - 40 | Methylene (-CH₂-) carbon |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and investigating the fragmentation pathways of this compound. The nominal molecular weight of this compound (C₇H₁₀O₄) is 158 g/mol purdue.edu.

In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions. The mass-to-charge ratio (m/z) of these ions provides a unique fragmentation pattern that can be used for structural confirmation.

The mass spectrum of this compound is expected to show a molecular ion peak at m/z 158. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃, m/z 31) and the loss of the methoxycarbonyl group (-COOCH₃, m/z 59) libretexts.orglibretexts.org. The fragmentation of the carbon chain can also lead to a variety of smaller charged fragments. Analysis of these fragments helps to piece together the molecular structure.

Expected Fragmentation Pattern of this compound (Molecular Weight: 158.15)

| m/z | Possible Fragment Ion | Plausible Neutral Loss |

|---|---|---|

| 158 | [M]⁺• | - |

| 127 | [M - OCH₃]⁺ | •OCH₃ |

| 99 | [M - COOCH₃]⁺ | •COOCH₃ |

| 98 | [M - CH₃OH - CO]⁺• | CH₃OH + CO |

| 69 | [C₄H₅O]⁺ | - |

| 59 | [COOCH₃]⁺ | - |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques used to identify the functional groups present in a molecule. For this compound, these methods are particularly useful for confirming the presence of the ester functional groups and the carbon-carbon double bond.

The IR spectrum of this compound will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester groups. As an α,β-unsaturated ester, this band is typically observed in the range of 1715-1730 cm⁻¹ pressbooks.puborgchemboulder.com. The conjugation of the double bond with the carbonyl group lowers the stretching frequency compared to a saturated ester.

Other key absorptions include the C-O stretching vibrations of the ester group, which typically appear as two or more bands in the 1000-1300 cm⁻¹ region pressbooks.puborgchemboulder.com. The C=C stretching vibration of the alkene is expected to be observed around 1640-1680 cm⁻¹. The C-H stretching vibrations of the methyl and methylene groups will appear in the 2850-3000 cm⁻¹ region.

Raman spectroscopy provides complementary information. While the C=O stretch is also observable in the Raman spectrum, the C=C double bond often gives a strong Raman signal, which can be advantageous for its identification.

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O (Ester) | Stretching | 1715 - 1730 | Strong (IR) |

| C-O (Ester) | Stretching | 1000 - 1300 | Strong (IR) |

| C=C (Alkene) | Stretching | 1640 - 1680 | Medium (IR), Strong (Raman) |

| C-H (sp³) | Stretching | 2850 - 3000 | Medium to Strong (IR) |

| C-H (sp²) | Stretching | 3000 - 3100 | Medium (IR) |

Chromatographic Techniques for Purity Assessment and Separation (e.g., GC-FID, HPLC)

Chromatographic techniques are essential for assessing the purity of this compound and for separating its geometric isomers. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most commonly employed methods.

Gas chromatography, often coupled with a flame ionization detector (GC-FID), is well-suited for the analysis of volatile compounds like this compound. The technique separates components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. A single, sharp peak in the chromatogram would indicate a high degree of purity. If both cis and trans isomers are present, they may be separated into two distinct peaks, allowing for their quantification. For instance, a synthesis of dimethyl pent-2-enoate (a synonym for dimethyl glutaconate) reported a product mixture containing 22.4% cis-isomer and 76.4% trans-isomer as determined by gas chromatography chemicalbook.com.

High-performance liquid chromatography (HPLC) is another powerful technique for the analysis and separation of the isomers of this compound. Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, can effectively separate the cis and trans isomers based on their differences in polarity and shape. The choice of column and mobile phase composition is critical for achieving optimal separation.

Common Chromatographic Methods for this compound Analysis

| Technique | Typical Stationary Phase | Typical Mobile Phase | Application |

|---|---|---|---|

| GC-FID | Polar (e.g., polyethylene (B3416737) glycol) or non-polar (e.g., polydimethylsiloxane) capillary column | Inert gas (e.g., He, N₂) | Purity assessment, separation and quantification of cis/trans isomers |

| HPLC | Reversed-phase (e.g., C18) | Mixture of polar solvents (e.g., acetonitrile, water, methanol) | Purity assessment, preparative separation of cis/trans isomers |

Advanced Spectroscopic Methods (e.g., Near IR, Vapor Phase IR)

Beyond the core techniques, advanced spectroscopic methods can provide further insights into the properties of this compound.

Near-Infrared (NIR) Spectroscopy operates in the region from approximately 780 to 2500 nm. The absorptions in this region are typically overtones and combination bands of fundamental vibrations, such as C-H, O-H, and N-H stretching. While less specific than mid-IR spectroscopy for functional group identification, NIR can be a rapid and non-destructive method for quantitative analysis and for monitoring properties such as isomer ratios in bulk samples. Its application to α,β-unsaturated esters could involve developing calibration models to correlate NIR spectra with isomer concentrations determined by a primary method like GC or HPLC.

Vapor Phase Infrared (VP-IR) Spectroscopy involves obtaining the IR spectrum of a compound in the gaseous state. This technique is often coupled with gas chromatography (GC-IR). By measuring the IR spectrum of the compound free from intermolecular interactions that occur in the liquid or solid state, subtle differences in the vibrational frequencies of the cis and trans isomers of this compound might be more clearly resolved. This can aid in the unambiguous identification of each isomer as it elutes from the GC column.

Computational Chemistry and Theoretical Studies of Glutaconic Acid Dimethyl Ester

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are used to determine the three-dimensional structures and relative energies of a molecule's different spatial arrangements (conformers). For glutaconic acid dimethyl ester, which possesses rotational freedom around several single bonds, this analysis would identify the most stable conformers in the gas phase and in solution.

While comprehensive studies on this specific molecule are scarce, one study briefly mentions a conformational analysis in the context of a catalytic hydrogenation reaction. The analysis noted two favored states for a related structure, with further calculations proceeding from a fixed torsion angle. However, detailed energetic data and descriptions of the stable conformers of this compound itself are not provided. A thorough computational study would typically involve:

Potential Energy Surface (PES) Scan: Systematically rotating dihedral angles to map out the energy landscape and identify local and global energy minima.

Geometry Optimization: Using methods like molecular mechanics (MM) or quantum mechanics (QM) to find the precise geometry of each stable conformer.

Energy Calculation: Determining the relative energies of the conformers to predict their population distribution at a given temperature.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are fundamental for understanding a molecule's electronic properties and predicting its chemical behavior. For this compound, these calculations would illuminate:

Electron Distribution: Mapping the electron density and electrostatic potential to identify electron-rich and electron-poor regions, which are key to predicting sites of nucleophilic or electrophilic attack.

Frontier Molecular Orbitals (FMOs): Calculating the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability.

Reactivity Indices: Using conceptual DFT to calculate indices that predict the most reactive sites for various types of reactions.

Although this compound is used in various chemical syntheses, such as in base-catalyzed aerobic oxidative aromatization reactions to form substituted benzenes, detailed quantum chemical studies predicting its reactivity profile are not available in the reviewed literature. researchgate.netscience.gov

In Silico Screening and Rational Design in Biocatalysis

In silico methods, including molecular docking and molecular dynamics simulations, are used to screen compounds for potential biological activity and to design more effective biocatalysts. These techniques could be applied to this compound to explore its potential interactions with enzyme active sites.

There is currently no specific research available that details the use of this compound in in silico screening or biocatalysis design. One study used trans-dimethyl glutaconate as a starting material for the synthesis of a Kainic acid analog; however, the molecular docking studies were performed on the final, more complex product, not on the this compound precursor itself. fiu.edu A hypothetical study in this area might involve docking this compound into the active site of an enzyme class like esterases or hydrolases to predict binding affinity and orientation, guiding future experiments in biocatalysis.

Theoretical Investigations of Reaction Pathways and Transition States

Theoretical chemistry allows for the detailed investigation of reaction mechanisms, including the identification of transition states and the calculation of activation energies. This provides insights that are often difficult to obtain through experimentation alone. This compound is known to participate in several reactions, including:

Condensations with other molecules, such as acenaphthenequinone. researchgate.netmdpi.com

Annulation reactions to form aromatic compounds. researchgate.netscience.gov

Reactions with silylynamines. dss.go.th

Despite its utility in synthesis, theoretical investigations into the pathways and transition state structures for these reactions involving this compound have not been reported in the available literature. Such studies would involve locating the transition state geometry for each step of a proposed mechanism and calculating the energy barrier, which would clarify the reaction kinetics and selectivity.

Predictive Modeling of Spectroscopic Properties

Computational methods can accurately predict various spectroscopic properties, which is invaluable for structure verification and analysis. For this compound, these predictions would include:

NMR Spectra: Calculating the chemical shifts (¹H and ¹³C) and coupling constants. These predictions are highly useful for assigning experimental spectra, especially for complex molecules or for distinguishing between isomers.

Vibrational Spectra (IR/Raman): Simulating the vibrational frequencies and intensities to help assign experimental infrared and Raman bands to specific molecular motions.

Electronic Spectra (UV-Vis): Using time-dependent DFT (TD-DFT) to predict the electronic transitions and the corresponding absorption wavelengths, which is particularly relevant for conjugated systems like the α,β-unsaturated ester moiety in this molecule.

While general computational methods for predicting NMR spectra of α,β-unsaturated carbonyl compounds are well-established, specific predicted data for this compound is not present in the surveyed scientific literature. netlify.appresearchgate.net

Q & A

Q. Which analytical techniques are most effective for characterizing this compound, and how are they applied?

- Answer : Gas chromatography-mass spectrometry (GC/MS) is critical for identifying retention times and fragmentation patterns. For instance, dimethyl esters of dicarboxylic acids (e.g., nonanedioic acid dimethyl ester) exhibit distinct retention times in GC/MS, with matching quality scores (e.g., >90%) against spectral libraries like Wiley . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) resolves ester carbonyl signals (δ ~170 ppm) and methyl group protons (δ ~3.6–3.8 ppm). Infrared (IR) spectroscopy confirms ester C=O stretches (~1740 cm⁻¹) and methoxy C-O stretches (~1250 cm⁻¹).

Q. How can researchers distinguish this compound from structurally similar esters in complex mixtures?

- Answer : Co-elution challenges in GC/MS can be addressed using high-resolution columns (e.g., DB-5MS) and retention index comparisons. For example, octanedioic acid dimethyl ester (retention time: ~14.3 min) and nonanedioic acid dimethyl ester (~16.1 min) are separable under optimized temperature gradients . Additionally, tandem MS (MS/MS) enhances specificity by isolating precursor ions unique to this compound (e.g., m/z 143 for methyl ester fragments).

Advanced Research Questions

Q. What mechanistic insights explain discrepancies in the reactivity of this compound during derivatization?

- Answer : Steric hindrance from the dimethyl ester groups can impede nucleophilic attacks at the α,β-unsaturated carbonyl system. For example, in Schiff base formation (e.g., with pyridine in alkaline media), competing hydrolysis or polymerization may occur if pH or temperature deviates from optimal ranges (e.g., pH 9–10, 25–30°C) . Advanced kinetic studies using stopped-flow spectroscopy or DFT calculations can model transition states and identify rate-limiting steps.

Q. How can reaction conditions be optimized to suppress side products during this compound synthesis?

- Answer : Side reactions like transesterification or diketone formation are minimized by controlling solvent polarity (e.g., using anhydrous THF instead of methanol) and catalytic systems. For instance, boron trifluoride etherate (BF₃·OEt₂) selectively promotes esterification over side reactions . Statistical optimization (e.g., response surface methodology) can refine variables like molar ratios (e.g., 1:1.2 for acid:alcohol) and reaction time (~6–8 hours).

Q. What strategies resolve contradictions in reported spectroscopic data for this compound derivatives?

- Answer : Discrepancies in NMR or IR data often arise from solvent effects or impurities. Cross-referencing with high-purity standards and deuterated solvents (e.g., CDCl₃ for NMR) ensures reproducibility . Collaborative databases like PubChem or Reaxys provide curated spectral entries for validation. For example, conflicting ¹³C NMR signals for methyl esters (~51–52 ppm) may reflect varying decoupling parameters during acquisition.

Q. How does the electronic environment of this compound influence its application in polymer chemistry?

- Answer : The electron-withdrawing ester groups enhance the electrophilicity of the α,β-unsaturated system, enabling Michael additions or Diels-Alder reactions in polymer crosslinking. For bio-based polymers, this compound can substitute aromatic diacids in alkyd resins, as demonstrated by its copolymerization with glycerol at 120–140°C . Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) quantify stability (Tdec ~220°C) and glass transition temperatures (Tg ~45°C).

Methodological Considerations

- Data Validation : Always cross-check GC/MS results with synthetic controls and reference libraries (e.g., NIST) to avoid misidentification .

- Synthetic Reproducibility : Document solvent purity, catalyst batches, and inert atmosphere conditions to mitigate variability .

- Ethical Sourcing : Prioritize peer-reviewed journals (e.g., RSC Advances, Journal of Organic Chemistry) over non-academic platforms like Cheméo or commercial databases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.